

Spectral Analysis of 2-Amino-6-methyl-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-methyl-5-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2-Amino-6-methyl-5-nitropyridine**, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document leverages data from closely related analogs and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **2-Amino-6-methyl-5-nitropyridine**. These predictions are based on the analysis of structurally similar compounds, including 2-N-phenylamino-6-methyl-5-nitropyridine and various other nitropyridine derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-3	8.0 - 8.5	d	Expected to be downfield due to the strong electron-withdrawing effect of the adjacent nitro group.
H-4	6.5 - 7.0	d	Upfield relative to H-3 due to the influence of the amino and methyl groups.
-NH ₂	5.0 - 6.0	br s	Broad singlet, chemical shift can be variable and concentration-dependent.
-CH ₃	2.4 - 2.6	s	Singlet, in the typical range for a methyl group on an aromatic ring.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-2	155 - 160	Carbon bearing the amino group.
C-3	135 - 140	Aromatic carbon adjacent to the nitro group.
C-4	110 - 115	Aromatic carbon.
C-5	145 - 150	Carbon bearing the nitro group, expected to be significantly downfield.
C-6	150 - 155	Carbon bearing the methyl group.
-CH ₃	15 - 20	Methyl carbon.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted FT-IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium, two bands for primary amine
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (Methyl)	2850 - 3000	Medium
N-O Stretch (Nitro, Asymmetric)	1500 - 1550	Strong
N-O Stretch (Nitro, Symmetric)	1335 - 1385	Strong
C=C Stretch (Aromatic)	1400 - 1600	Medium to Strong
N-H Bend (Amino)	1580 - 1650	Medium

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Identity	Notes
153	$[M]^+$	Molecular ion peak.
136	$[M - OH]^+$ or $[M - NH_3]^+$	Loss of a hydroxyl radical (from nitro group rearrangement) or ammonia.
123	$[M - NO]^+$	Loss of nitric oxide.
107	$[M - NO_2]^+$	Loss of nitrogen dioxide.
95	$[M - NO - CO]^+$	Subsequent loss of carbon monoxide.
79	$[C_5H_5N]^+$	Pyridine ring fragment.

Ionization mode: Electron Ionization (EI). The fragmentation pattern is predictive and may vary based on the instrument and conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **2-Amino-6-methyl-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **2-Amino-6-methyl-5-nitropyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not already present in the solvent.

2. ^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Acquisition Parameters:
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3. ^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width: 200-240 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.

- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-Amino-6-methyl-5-nitropyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. FT-IR Acquisition:

- Spectrometer: A standard FT-IR spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

- Dissolve a small amount of **2-Amino-6-methyl-5-nitropyridine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

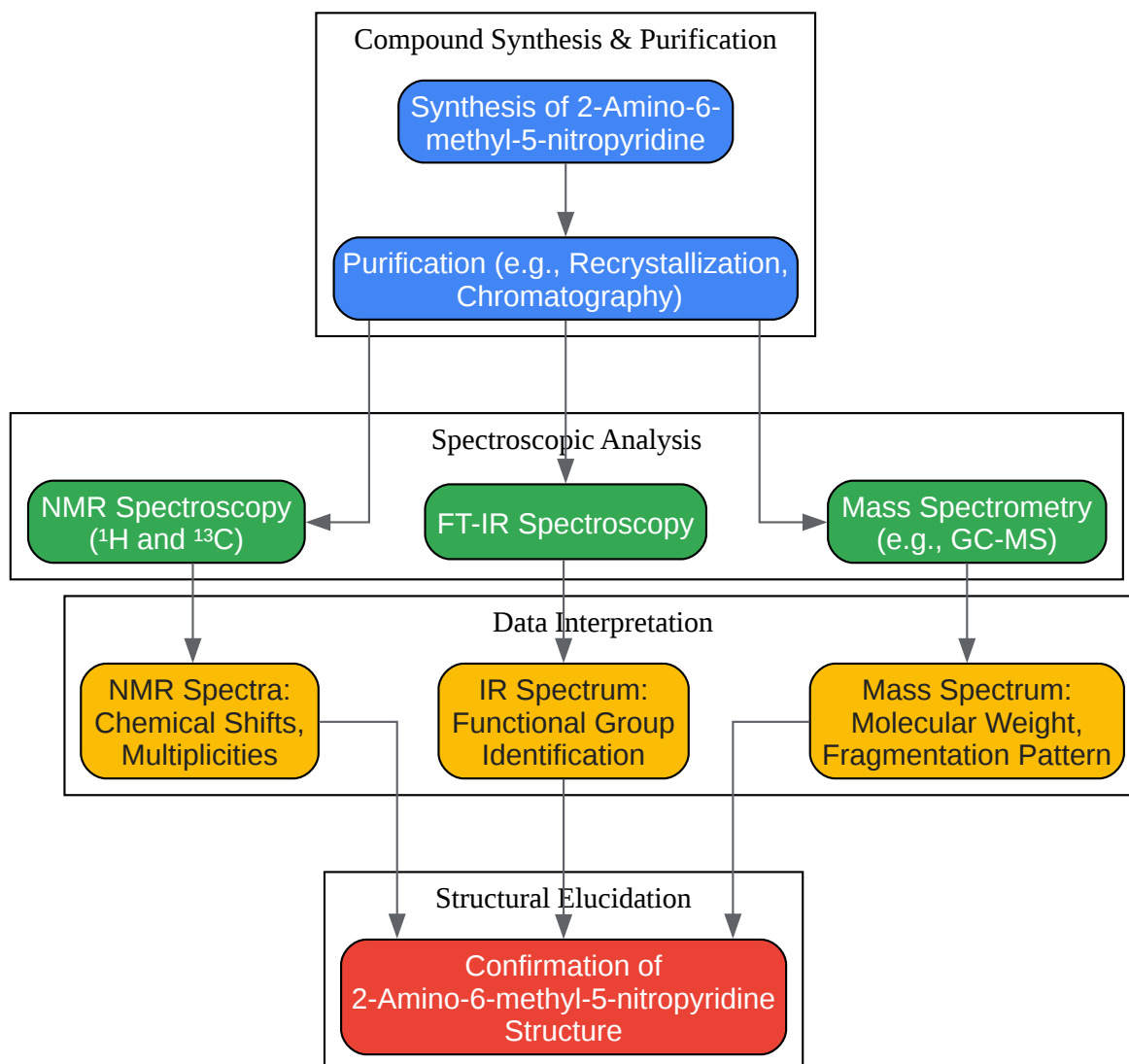
- Ensure the sample is fully dissolved and free of particulate matter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless inlet, typically at 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40 - 400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

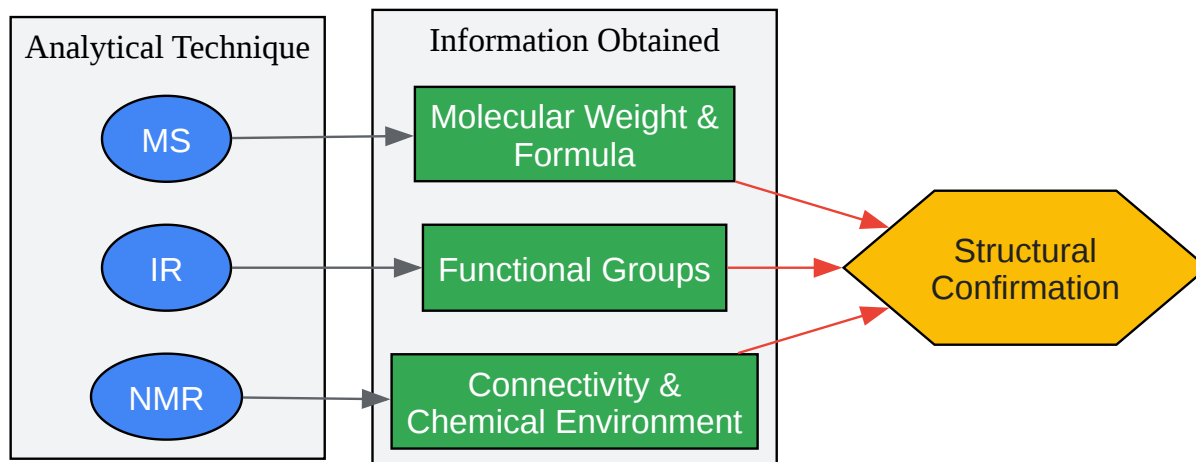
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **2-Amino-6-methyl-5-nitropyridine**.



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Caption: Workflow for the synthesis and spectral characterization of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information obtained.

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